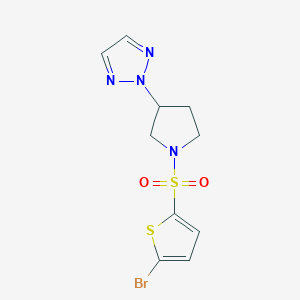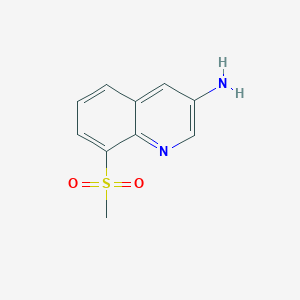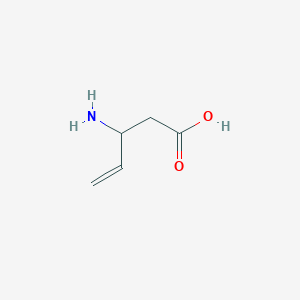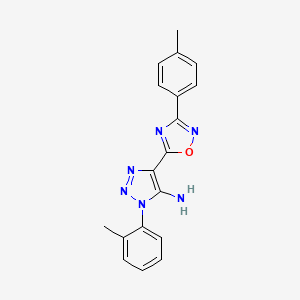
2-(1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), a benzyl group (a phenyl ring attached to a CH2 group), and a trifluoromethoxy group (a CF3 group attached to an oxygen atom) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using Rhodium(III)-catalyzed C-H bond functionalization . This method involves the reaction of a pyrazole compound with internal alkynes, providing a straightforward way for the divergent synthesis of either C-H alkenylation products or indazole products .Applications De Recherche Scientifique
Synthesis and Coordination Complexes
Research has demonstrated the synthesis and characterization of pyrazole-acetamide derivatives, exploring their role in forming coordination complexes with Co(II) and Cu(II). These complexes exhibit significant antioxidant activity due to their unique structural configurations and interactions, underlining the potential of pyrazole-acetamide derivatives in developing antioxidant agents. The study's findings highlight the effect of hydrogen bonding on the self-assembly process, showcasing the intricate molecular architecture and its implications for antioxidant capabilities (Chkirate et al., 2019).
Novel Derivative Synthesis and Structural Analysis
The unexpected synthesis of novel 2-pyrone derivatives, including N-(5-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-N-(2-acetamidophenyl)acetamide, showcases the chemical versatility of pyrazole-acetamide frameworks. This research outlines the crystal structures, Hirshfeld surface analysis, and computational studies of these compounds, offering insights into their potential applications in material science and drug design due to their distinct molecular interactions and stability properties (Sebhaoui et al., 2020).
Antagonist Radioligand for A2B Adenosine Receptors
MRE 2029-F20, a compound related to the pyrazole-acetamide class, has been identified as a selective antagonist ligand for A2B adenosine receptors. This compound's development as a radioligand offers a valuable tool for the pharmacological characterization of the human A2B adenosine receptor subtype, potentially contributing to therapeutic strategies targeting various physiological processes mediated by these receptors (Baraldi et al., 2004).
Antitumor and Antioxidant Evaluations
Investigations into N-substituted-2-amino-1,3,4-thiadiazoles, derived from pyrazole-acetamide interactions, have revealed promising antitumor and antioxidant activities. These findings underscore the potential of pyrazole-acetamide derivatives in medicinal chemistry, particularly in designing new therapeutic agents targeting cancer and oxidative stress-related diseases (Hamama et al., 2013).
Antipsychotic Agent Development
The synthesis of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, derived from pyrazole-acetamide chemistry, has led to compounds exhibiting antipsychotic-like profiles in behavioral animal tests. These compounds do not interact with dopamine receptors, suggesting a novel mechanism of action for antipsychotic drug development, which could offer alternatives to current treatments with reduced side effects (Wise et al., 1987).
Orientations Futures
Mécanisme D'action
Mode of Action
The compound has been described in the context of Rhodium (III) catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
Biochemical Pathways
The rhodium (iii) catalyzed reaction suggests that it may be involved in the modification of organic compounds through c–h bond functionalization .
Result of Action
The compound’s role in Rhodium (III) catalyzed C–H bond functionalization suggests that it may contribute to the synthesis of other organic compounds .
Action Environment
The solvent-controlled nature of the rhodium (iii) catalyzed reaction suggests that the choice of solvent may influence the compound’s action .
Propriétés
IUPAC Name |
2-pyrazol-1-yl-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c14-13(15,16)21-11-5-2-1-4-10(11)8-17-12(20)9-19-7-3-6-18-19/h1-7H,8-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSMMOSJYPZJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=CC=N2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-2,1,3-benzothiadiazol-4-yl-2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzamide](/img/structure/B2745541.png)
![N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2745542.png)

